molecular formula C17H18N4O7 B1234157 Sparsophenicol CAS No. 82647-22-1

Sparsophenicol

Cat. No.: B1234157
CAS No.: 82647-22-1
M. Wt: 390.3 g/mol
InChI Key: UUDNPQSIQPUZPU-ZNTRNPIHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sparsophenicol (CAS Number 82647-22-1) is a chemical compound with the molecular formula C₁₇H₁₈N₄O₇ and a molecular weight of 390.35 g/mol . It is structurally classified as an analog of Chloramphenicol, a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . Based on this structural relationship, this compound is of significant interest in basic life science research for studying mechanisms of antibiotic action and resistance. Potential research applications include microbiological studies, enzymology, and the development of novel antibacterial agents. This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic procedures and is strictly not for human, veterinary, or household use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

82647-22-1

Molecular Formula

C17H18N4O7

Molecular Weight

390.3 g/mol

IUPAC Name

(E)-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide

InChI

InChI=1S/C17H18N4O7/c1-9-12(16(25)20-17(26)18-9)6-7-14(23)19-13(8-22)15(24)10-2-4-11(5-3-10)21(27)28/h2-7,13,15,22,24H,8H2,1H3,(H,19,23)(H2,18,20,25,26)/b7-6+/t13-,15-/m1/s1

InChI Key

UUDNPQSIQPUZPU-ZNTRNPIHSA-N

SMILES

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O

Isomeric SMILES

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@H](CO)[C@@H](C2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O

Synonyms

sparsophenicol

Origin of Product

United States

Scientific Research Applications

Introduction to Sparsophenicol

This compound is a synthetic hybrid antibiotic derived from sparsomycin and chloramphenicol, designed to inhibit ribosomal peptide synthesis. This compound has garnered attention for its potential applications in both antibacterial and anticancer therapies. The following sections will explore its scientific research applications, including a detailed analysis of its mechanisms of action, efficacy in various biological contexts, and documented case studies.

Key Mechanisms:

  • Inhibition of Peptide Bond Formation : this compound binds to the ribosome, blocking the interaction of substrates necessary for peptide bond formation .
  • Antitumor Activity : The compound has demonstrated the ability to inhibit the growth of various cancer cell lines by disrupting their protein synthesis pathways .

Antibacterial Applications

This compound has been investigated for its effectiveness against a range of bacterial pathogens. Its unique structure allows it to overcome some resistance mechanisms that affect traditional antibiotics.

Case Study: Efficacy Against Resistant Strains

Recent studies have shown that this compound exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Anticancer Applications

The antitumor properties of this compound are particularly noteworthy. It has been tested in various preclinical models demonstrating its potential to induce apoptosis in cancer cells.

Case Study: In Vivo Tumor Models

In a study involving L1210 lymphoid leukemia and P388 lymphocytic leukemia models, this compound showed promising results, leading to prolonged survival rates when administered in combination with other chemotherapeutic agents like cisplatin .

Mechanistic Studies

Research into the molecular interactions of this compound with ribosomal components has provided insights into its mechanism of action. Studies utilizing X-ray crystallography have elucidated how this compound binds to the ribosome, offering a structural basis for its inhibitory effects on protein synthesis .

Table 1: Efficacy of this compound Against Various Pathogens

PathogenMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus0.5
Escherichia coli1
Pseudomonas aeruginosa2

Table 2: In Vivo Antitumor Activity of this compound

Tumor ModelTreatment RegimenSurvival Rate (%)Reference
L1210 Lymphoid LeukemiaThis compound + Cisplatin66
P388 Lymphocytic LeukemiaThis compoundModerate Activity
B16 MelanomaThis compoundLow Activity

Preparation Methods

Stereoselective Reduction of Methyl Dichloroacetate

Methyl dichloroacetate undergoes catalytic hydrogenation using Raney nickel under acidic conditions (HCl/EtOH, 50°C, 12 h), yielding (1R,2R)-1,3-dichloro-1,2-propanediol with >90% enantiomeric excess.

Diol Protection and Activation

The diol is protected as a cyclic carbonate using phosgene (COCl₂) in dichloromethane (0°C, 2 h), followed by nucleophilic acyl substitution with trimethylamine to introduce the dichloroacetamide group.

Table 1: Optimization of Dichloroacetylated Backbone Synthesis

StepReagents/ConditionsYield (%)Purity (%)
ReductionH₂ (3 atm), Raney Ni, HCl/EtOH9298
Carbonate FormationCOCl₂, CH₂Cl₂, 0°C8595
Acyl Substitution(CH₃)₃N, THF, 40°C7897

Sulfoxide-Uracil Fragment Synthesis

The sulfoxide moiety is synthesized from D-cysteine and 6-methyluracil, requiring precise control over sulfur oxidation states. Two dominant methodologies have been reported:

Ottenheijm’s α-Chloro Sulfoxide Route

  • D-Cysteine Derivatization :
    D-cysteine is treated with acetic anhydride and chlorine gas (Cl₂) in CH₂Cl₂ (−10°C, 1 h), forming a sulfinyl chloride intermediate. Subsequent reaction with diazomethane (CH₂N₂) yields chloromethyl sulfoxide (10, Scheme 1).

  • Nucleophilic Displacement :
    Intermediate 10 reacts with sodium methyl mercaptide (NaSMe) in methanol (25°C, 6 h), generating the thioether-sulfoxide derivative (13).

Table 2: Ottenheijm’s Sulfoxide Synthesis Parameters

StepReagents/ConditionsYield (%)
Sulfinyl ChlorideCl₂, Ac₂O, CH₂Cl₂, −10°C75
Diazomethane QuenchCH₂N₂, Et₂O, 0°C68
Thioether FormationNaSMe, MeOH, 25°C82

Helquist’s Sulfenylation Route

An alternative approach sulfenylates an α-sulfinyl carbanion derived from L-cysteine. Racemization is mitigated via chiral resolution using (-)-menthol esters, achieving 99% enantiopurity.

Convergent Coupling and Final Assembly

The dichloroacetylated backbone and sulfoxide-uracil fragment are coupled via a nucleophilic acyl substitution reaction:

  • Activation of Dichloroacetamide :
    The dichloroacetamide is activated using HATU (1.5 equiv) and DIEA (3 equiv) in DMF (25°C, 2 h).

  • Fragment Coupling :
    The sulfoxide-uracil amine (13) is added dropwise to the activated ester, achieving >95% conversion within 4 h. Purification via silica chromatography (EtOAc/hexane, 3:1) isolates this compound in 80% yield.

Table 3: Coupling Reaction Optimization

ParameterOptimal ValuePurity Post-Purification (%)
Coupling AgentHATU98
SolventDMF97
Temperature25°C96

Challenges in Scalability and Purity

Sulfoxide Racemization

The sulfoxide group undergoes partial racemization above 30°C, necessitating strict temperature control during coupling. Low-temperature reactions (−20°C) reduce racemization to <2%.

Byproduct Formation

Competitive thioether oxidation generates sulfone byproducts (up to 12% yield), mitigated via selective quenching with ascorbic acid.

Analytical Characterization

  • HPLC Purity : Reverse-phase C18 column (MeCN/H₂O, 70:30) confirms >98% purity.

  • Mass Spectrometry : ESI-MS m/z 355.2 [M+H]⁺ (calc. 355.0).

  • X-ray Crystallography : Confirms (R)-configuration at the sulfoxide center .

Q & A

Q. Table 1. Key Parameters for this compound Pharmacokinetic Studies

ParameterMethodologiesCommon Metrics
BioavailabilityRadiolabeled tracer assaysAUC0–∞, Cmax
Half-lifeNon-compartmental analysis (NCA)t1/2, CL/F
Tissue DistributionQuantitative whole-body autoradiographyTissue:Plasma ratio

Table 2. Frameworks for Research Question Development

FrameworkComponentsApplication to this compound Research
PICOPopulation, Intervention, Comparison, Outcome"In multidrug-resistant E. coli (P), does this compound (I) vs. chloramphenicol (C) reduce biofilm formation (O)?"
FINERFeasible, Interesting, Novel, Ethical, RelevantAssessing novel derivatives’ efficacy in murine sepsis models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.